REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]([C:13](Cl)([Cl:15])[Cl:14])[O:8][C:9]2=[O:12])=[CH:5][CH:4]=1>[Zn].C(O)(=O)C>[Cl:14][C:13]([Cl:15])=[CH:7][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:11][C:10]=1[C:9]([OH:12])=[O:8]
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(OC(C2=C1)=O)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for further 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 100 mL round-bottomed flask containing a stirring bar
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
It was filtered hot over a pad of Celite
|
Type
|
ADDITION
|
Details
|
the filtrates were diluted with water
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallised from EtOH/H2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1=C(C(=O)O)C=C(C=C1)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |